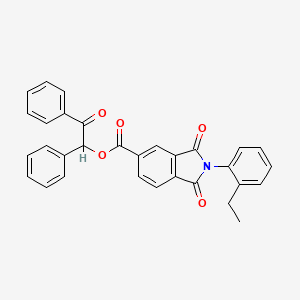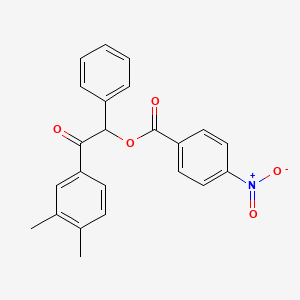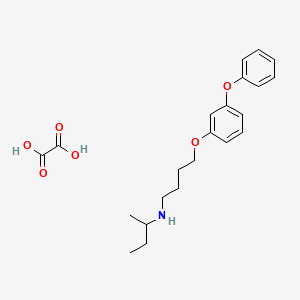![molecular formula C18H27NO6 B4040914 1-[2-(2-Methoxy-4-methylphenoxy)ethyl]-3-methylpiperidine;oxalic acid](/img/structure/B4040914.png)
1-[2-(2-Methoxy-4-methylphenoxy)ethyl]-3-methylpiperidine;oxalic acid
Overview
Description
1-[2-(2-Methoxy-4-methylphenoxy)ethyl]-3-methylpiperidine;oxalic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a methoxy-methylphenoxy group and an oxalic acid moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
The synthesis of 1-[2-(2-Methoxy-4-methylphenoxy)ethyl]-3-methylpiperidine;oxalic acid typically involves multiple steps, including the formation of the piperidine ring, the introduction of the methoxy-methylphenoxy group, and the final coupling with oxalic acid. Common synthetic routes may include:
Formation of the Piperidine Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxy-Methylphenoxy Group: This can be achieved through nucleophilic substitution reactions, where a suitable phenol derivative reacts with an alkyl halide.
Coupling with Oxalic Acid: The final step involves the reaction of the intermediate compound with oxalic acid under controlled conditions to form the desired product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to facilitate the process.
Chemical Reactions Analysis
1-[2-(2-Methoxy-4-methylphenoxy)ethyl]-3-methylpiperidine;oxalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(2-Methoxy-4-methylphenoxy)ethyl]-3-methylpiperidine;oxalic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be used in the study of biological pathways and interactions, particularly those involving piperidine derivatives.
Industry: The compound can be used in the production of specialty chemicals and materials, benefiting from its specific chemical properties.
Mechanism of Action
The mechanism of action of 1-[2-(2-Methoxy-4-methylphenoxy)ethyl]-3-methylpiperidine;oxalic acid involves its interaction with molecular targets and pathways. The piperidine ring and methoxy-methylphenoxy group play crucial roles in these interactions, potentially affecting enzyme activity, receptor binding, or other molecular processes. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
1-[2-(2-Methoxy-4-methylphenoxy)ethyl]-3-methylpiperidine;oxalic acid can be compared with similar compounds such as:
2-Methoxy-4-methylphenoxyacetic acid: This compound shares the methoxy-methylphenoxy group but differs in its overall structure and reactivity.
1-[2-(2-Methoxy-4-methylphenoxy)ethyl]piperazine oxalate: Similar in structure but with a piperazine ring instead of a piperidine ring, leading to different chemical properties and applications.
Properties
IUPAC Name |
1-[2-(2-methoxy-4-methylphenoxy)ethyl]-3-methylpiperidine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.C2H2O4/c1-13-6-7-15(16(11-13)18-3)19-10-9-17-8-4-5-14(2)12-17;3-1(4)2(5)6/h6-7,11,14H,4-5,8-10,12H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXWMFLTZGXFEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCOC2=C(C=C(C=C2)C)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-[2-(4-Butan-2-ylphenoxy)ethoxy]ethyl]-3,5-dimethylpiperidine;oxalic acid](/img/structure/B4040841.png)
![N,N-dimethyl-4-[4-(2-methylbutan-2-yl)phenoxy]butan-1-amine;oxalic acid](/img/structure/B4040847.png)

![3-(Butylsulfanyl)-6-(3-phenyl-1H-pyrazol-4-YL)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine](/img/structure/B4040862.png)
![1-[2-(4-Ethylphenoxy)ethyl]-3-methylpiperidine;oxalic acid](/img/structure/B4040870.png)





![N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]-N-propylpropan-1-amine;oxalic acid](/img/structure/B4040900.png)
![oxalic acid;N-[2-(2-prop-2-enylphenoxy)ethyl]butan-2-amine](/img/structure/B4040908.png)
![[4-(2-biphenylyloxy)butyl]dimethylamine oxalate](/img/structure/B4040915.png)
